

ZM-447439: Application Notes and Protocols for High-Throughput Screening Assays

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Compound of Interest

Compound Name: ZM-447439

Cat. No.: B1684298

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Introduction

ZM-447439 is a potent and selective, ATP-competitive inhibitor of Aurora kinases, primarily targeting Aurora A and Aurora B.[1][2][3] These serine/threonine kinases are crucial regulators of mitotic progression, playing key roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4][5] Dysregulation of Aurora kinase activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention.[1][4] **ZM-447439** serves as a valuable tool compound for studying the cellular functions of Aurora kinases and for identifying novel anti-cancer agents in high-throughput screening (HTS) campaigns.

This document provides detailed application notes and protocols for the use of **ZM-447439** in HTS assays, including its mechanism of action, quantitative data, and experimental methodologies.

Mechanism of Action

ZM-447439 exerts its inhibitory effect by competing with ATP for the binding site on Aurora kinases.[1][2] This inhibition disrupts the phosphorylation of downstream substrates, such as histone H3 at serine 10, a key event in chromosome condensation and segregation.[3][6][7] The inhibition of Aurora kinases by **ZM-447439** leads to defects in mitotic progression,

including failed chromosome alignment, compromised spindle checkpoint function, and ultimately, induction of apoptosis.[3][8]

Data Presentation

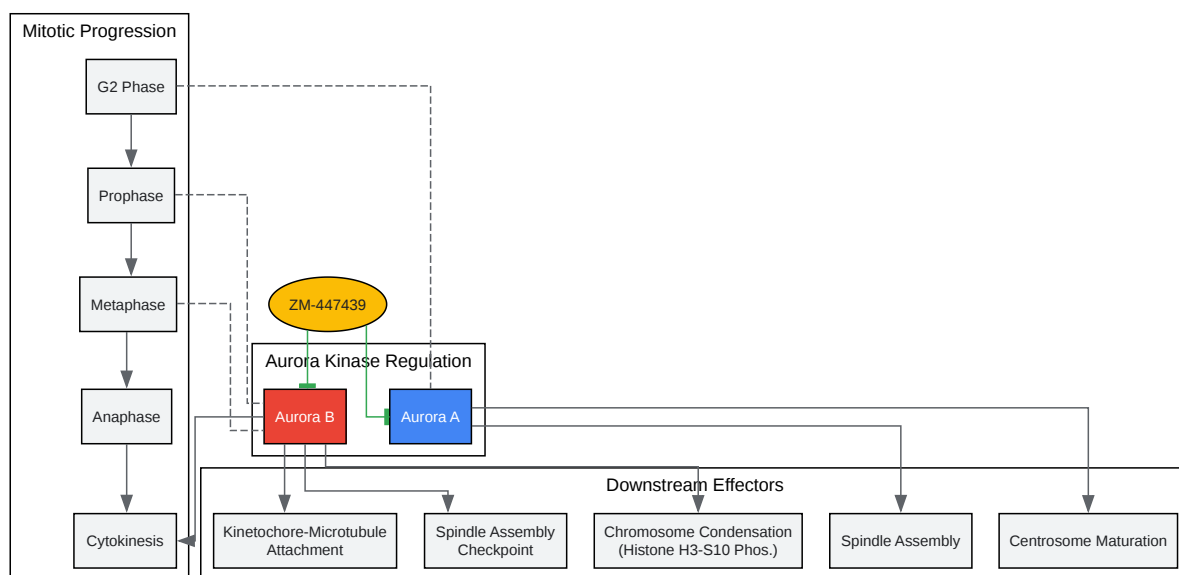
In Vitro Kinase Inhibition

Target Kinase	IC50 (nM)	Source
Aurora A	110	[1] [2] [3]
Aurora B	130	[1] [2] [3]
Aurora B	50	[9]
Aurora C	250	[9]
Lck	880	[1]
Src	1,030	[1]
MEK1	1,790	[1]
Cdk1, Plk1	>10,000	

Cellular Activity

Cell Line	Assay	IC50 (μM)	Source
BON	Cell Growth	3	[2]
QGP-1	Cell Growth	0.9	[2]
MIP-101	Cell Growth	3	[2]

Signaling Pathway



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Caption: Aurora Kinase Signaling Pathway and Inhibition by **ZM-447439**.

Experimental Protocols

Protocol 1: In Vitro Aurora Kinase Assay (Radiometric)

This protocol is adapted for determining the in vitro potency of **ZM-447439** against Aurora kinases.

Materials:

- Recombinant human Aurora A or Aurora B kinase

- Peptide substrate (e.g., Kemptide)
- **ZM-447439**
- ATP, [γ - ^{33}P]ATP
- Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl_2 , 1 mM DTT)
- P81 phosphocellulose paper
- Phosphoric acid (0.75%)
- Scintillation counter

Procedure:

- Prepare a serial dilution of **ZM-447439** in DMSO.
- In a 96-well plate, add 5 μL of the **ZM-447439** dilution.
- Add 20 μL of the kinase/substrate mix (containing recombinant Aurora kinase and peptide substrate in kinase reaction buffer) to each well.
- Initiate the kinase reaction by adding 25 μL of ATP solution (containing a mix of unlabeled ATP and [γ - ^{33}P]ATP) to each well.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding 50 μL of 0.75% phosphoric acid.
- Spot 50 μL of the reaction mixture from each well onto P81 phosphocellulose paper.
- Wash the P81 paper three times with 0.75% phosphoric acid for 5 minutes each, followed by a final wash with acetone.
- Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition for each **ZM-447439** concentration and determine the IC50 value.

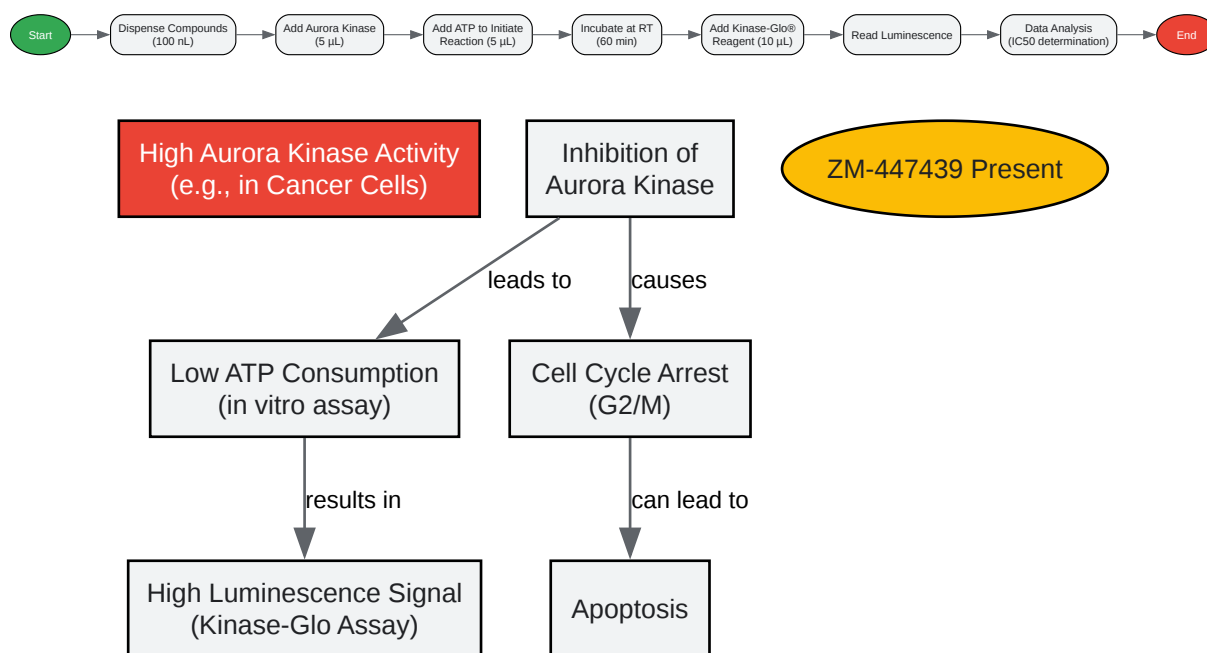
Protocol 2: High-Throughput Screening (HTS) Assay for Aurora Kinase Inhibitors (Luminescence-Based)

This protocol describes a representative HTS assay using a luminescence-based ATP detection method (e.g., Kinase-Glo®). This format is suitable for screening large compound libraries.

Materials:

- Recombinant human Aurora A or Aurora B kinase
- Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide)
- **ZM-447439** (as a positive control)
- ATP
- Kinase-Glo® Luminescent Kinase Assay Reagent
- Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- White, opaque 384-well assay plates
- Compound library plates

Workflow Diagram:



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